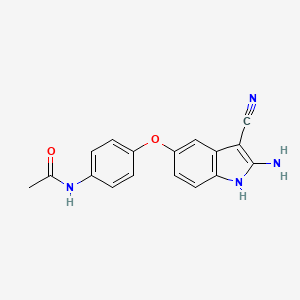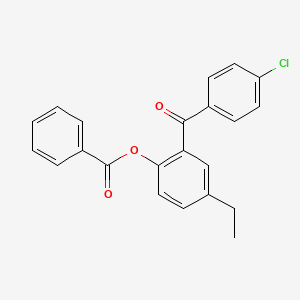
2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide
描述
2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide is a compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of an isopropylamino group at the 4-position, a methylthio group at the 2-position, and a carboxamide group at the 5-position of the pyrimidine ring
准备方法
The synthesis of 2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea.
Introduction of Functional Groups: The isopropylamino group can be introduced through nucleophilic substitution reactions, while the methylthio group can be added via thiolation reactions.
Carboxamide Formation: The carboxamide group can be introduced through the reaction of the corresponding carboxylic acid derivative with ammonia or an amine.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.
化学反应分析
2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carboxamide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The isopropylamino group can undergo nucleophilic substitution reactions with halides or other electrophiles to form new derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.
科学研究应用
2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
相似化合物的比较
2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide can be compared with other similar compounds, such as:
4-Amino-2-(methylthio)pyrimidine-5-carboxamide: Lacks the isopropyl group, which may affect its chemical reactivity and biological activity.
4-(Isopropylamino)-2-(methylthio)pyrimidine: Lacks the carboxamide group, which may influence its solubility and interaction with biological targets.
2-(Methylthio)pyrimidine-5-carboxamide: Lacks both the isopropylamino and carboxamide groups, resulting in different chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological characteristics.
属性
CAS 编号 |
1403864-75-4 |
|---|---|
分子式 |
C9H14N4OS |
分子量 |
226.30 g/mol |
IUPAC 名称 |
2-methylsulfanyl-4-(propan-2-ylamino)pyrimidine-5-carboxamide |
InChI |
InChI=1S/C9H14N4OS/c1-5(2)12-8-6(7(10)14)4-11-9(13-8)15-3/h4-5H,1-3H3,(H2,10,14)(H,11,12,13) |
InChI 键 |
ZFWAGYIBCYFKEI-UHFFFAOYSA-N |
规范 SMILES |
CC(C)NC1=NC(=NC=C1C(=O)N)SC |
产品来源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[N-(2-dimethylamino-ethyl)-N-acetyl-amino]-nitrobenzene](/img/structure/B8481932.png)


![7-(2,6-dichloropyridin-4-yl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B8481945.png)



![Tert-butyl [(4'-cyanobiphenyl-4-yl)oxy]acetate](/img/structure/B8481954.png)



